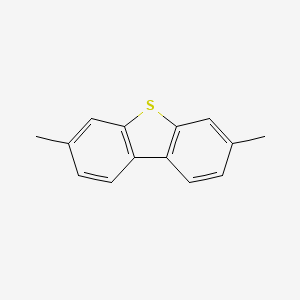

3,7-Dimethyldibenzothiophene

Description

Properties

CAS No. |

1136-85-2 |

|---|---|

Molecular Formula |

C14H12S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

3,7-dimethyldibenzothiophene |

InChI |

InChI=1S/C14H12S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 |

InChI Key |

ONJGEBKWOANHSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and geometry of 3,7-dimethyldibenzothiophene

Comprehensive Structural Analysis of 3,7-Dimethyldibenzothiophene: Geometric Determinants of Reactivity and Application

Executive Summary This technical guide analyzes the molecular architecture of 3,7-dimethyldibenzothiophene (3,7-DMDBT), a critical model compound in hydrodesulfurization (HDS) catalysis and a promising scaffold in organic electronics.[1] Unlike its isomer 4,6-dimethyldibenzothiophene, which is notorious for steric refractoriness, 3,7-DMDBT presents a planar, sterically accessible sulfur center.[1] This guide synthesizes crystallographic data, electronic structure analysis, and validated experimental protocols to serve researchers in catalysis, materials science, and medicinal chemistry.[1]

Molecular Geometry & Electronic Structure

The physicochemical behavior of 3,7-DMDBT is governed by its rigid tricyclic core and the specific orientation of its methyl substituents.[1]

Structural Parameters

The dibenzothiophene (DBT) core is essentially planar.[1] In 3,7-DMDBT, the methyl groups are located at the para-positions relative to the biphenyl linkage (positions 3 and 7), extending along the longitudinal axis of the molecule.[1] This preserves the planarity of the aromatic system, unlike 4,6-substitution which can induce twisting due to steric clash with the sulfur lone pairs.[1]

-

Symmetry: The molecule belongs to the

point group (idealized).[1] -

Bond Lengths (derived from DBT core & methyl effects):

Electronic Properties (HOMO/LUMO)

The methyl groups at the 3 and 7 positions act as weak electron donors (+I effect).[1]

-

HOMO Level: The electron density is delocalized over the sulfur and the biphenyl rings.[1] The methyl groups slightly raise the HOMO energy compared to unsubstituted DBT, making the sulfur slightly more nucleophilic.[1]

-

LUMO Level: The antibonding orbitals remain accessible for back-donation, relevant in metal coordination (e.g., to MoS₂ catalysts).[1]

Data Summary Table: Structural & Electronic Indices

| Parameter | Value / Characteristic | Impact on Reactivity |

| Point Group | High symmetry facilitates ordered crystal packing (OFETs).[1] | |

| S-Atom Accessibility | High (Unobstructed) | Rapid S-coordination to catalytic sites (HDS).[1] |

| Dipole Moment | ~0.8 - 0.9 D | Oriented along the |

| C-S Bond Order | Partial double bond character | Requires hydrogenation for cleavage in HDS. |

Comparative Structural Reactivity: The "Steric Gate"

In hydrodesulfurization (HDS) research, 3,7-DMDBT serves as the "control" for steric effects.[1] It is crucial to distinguish it from 4,6-DMDBT.

-

3,7-DMDBT (The Accessible Substrate): The methyl groups are far from the sulfur atom.[1] The molecule can adsorb flat onto a catalyst surface (via

-bonding) or vertically (via S- -

4,6-DMDBT (The Refractory Substrate): Methyl groups at 4 and 6 positions create a "steric wall," preventing the sulfur atom from approaching the active vacancy on the catalyst (e.g., CoMoS phase).[1]

HDS Pathway Logic:

-

Direct Desulfurization (DDS): C-S bond cleavage without ring hydrogenation.[1] Dominant in 3,7-DMDBT due to easy S-access.[1]

-

Hydrogenation (HYD): Ring saturation precedes C-S cleavage.[1] Mandatory for 4,6-DMDBT to relieve steric strain (active rings pucker), but optional for 3,7-DMDBT.[1]

Figure 1: Mechanistic divergence in hydrodesulfurization driven by methyl group positioning.

Experimental Protocols

Synthesis of 3,7-Dimethyldibenzothiophene

While direct electrophilic substitution on DBT often yields mixtures, a controlled organometallic approach using 3,7-dibromodibenzothiophene ensures regioselectivity.[1]

Reagents:

Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add 3,7-dibromodibenzothiophene (1.0 eq) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (2.2 eq) dropwise over 20 minutes. The solution will shift color (often to a deep yellow/orange), indicating the formation of the dilithio-species.[1]

-

Equilibration: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

-

Methylation: Add Iodomethane (2.5 eq) neat, dropwise.

-

Workup: Allow the mixture to warm to room temperature (RT) overnight. Quench with saturated NH₄Cl(aq). Extract with Dichloromethane (DCM).[1]

-

Purification: Recrystallize from Ethanol or Hexane to yield white/pale-yellow needles.

Validation:

-

¹H NMR (CDCl₃): Look for the methyl singlet at

ppm and the specific aromatic coupling pattern (d, d, s for the 1,2,4-substitution pattern on each ring).[1] -

GC-MS: Molecular ion peak at

.[1]

Crystallization for X-Ray Diffraction

To determine the exact geometry (bond angles/lengths) in the solid state:

-

Dissolve 20 mg of pure 3,7-DMDBT in a minimal amount of Chloroform (CHCl₃).[1]

-

Place in a small vial.

-

Place this vial inside a larger jar containing Hexane (Anti-solvent).[1]

-

Cap the large jar. Vapor diffusion of Hexane into the CHCl₃ solution over 3-5 days will yield single crystals suitable for XRD.

Applications in Research & Development

Organic Semiconductors (OFETs)

3,7-DMDBT serves as a "prototype semiconductor."[1] Its high planarity allows for efficient

-

Usage: It is often used as a core to attach longer alkyl chains (e.g., hexyl) or thiophene wings to create solution-processable organic field-effect transistors (OFETs).[1] The 3,7-linkage extends conjugation linearly, unlike the 2,8-linkage which is also common.[1]

Drug Development: Metabolic & Toxicological Model

For pharmaceutical researchers, 3,7-DMDBT is a probe for S-oxidation pathways.[1]

-

Mechanism: Cytochrome P450 enzymes (and Flavin-containing Monooxygenases) attack the sulfur lone pair to form the sulfoxide and then the sulfone.[1]

-

Relevance: Because the 3,7-methyls do not block the sulfur, this molecule is an ideal substrate to measure the intrinsic electronic activity of the DBT core towards oxidation, without the confounding variable of steric hindrance found in 4,6-DMDBT.[1] This helps in establishing Structure-Metabolism Relationships (SMR) for sulfur-containing drugs.[1]

Figure 2: Multidisciplinary utility of the 3,7-DMDBT scaffold.

References

-

PubChem. (2024).[1][3] 3,7-Dimethyldibenzothiophene | C14H12S.[1][3] National Library of Medicine. [Link][1]

-

NIST WebBook. (2024).[1] Dibenzothiophene, 3-methyl- (Structural Analogue Data). National Institute of Standards and Technology. [Link][1]

-

Song, C., & Ma, X. (2003).[1] New design approaches to ultra-clean diesel fuels by deep desulfurization. Applied Catalysis B: Environmental. (Contextual grounding on 4,6- vs 3,7-DMDBT reactivity). [Link]

-

Li, H., et al. (2007).[1] Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry. [Link]

-

Kayahara, E., et al. (2016).[1] Synthesis and physical properties of [4]cyclo-3,7-dibenzo[b,d]thiophene and its S,S-dioxide. Canadian Journal of Chemistry.[2] (Provides synthetic insights via 3,7-dibromo precursors). [Link][1]

Sources

3,7-dimethyldibenzothiophene toxicity and safety data sheets

Executive Summary

3,7-Dimethyldibenzothiophene (3,7-DMDBT) is a substituted polycyclic aromatic sulfur heterocycle (PASH) widely utilized as a model compound in petroleum biodesulfurization studies and organic semiconductor research. Unlike its sterically hindered isomer, 4,6-dimethyldibenzothiophene, 3,7-DMDBT presents a unique reactivity profile due to the distal positioning of methyl groups relative to the sulfur atom.

This guide synthesizes the toxicological profile, environmental fate, and safety protocols for 3,7-DMDBT. Due to the scarcity of direct experimental toxicity data for this specific isomer, this assessment employs read-across methodology , leveraging validated data from the parent dibenzothiophene (DBT) and structurally similar alkylated isomers (e.g., 4,6-DMDBT) to establish a conservative safety baseline.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties of 3,7-DMDBT is a prerequisite for predicting its bioavailability, environmental persistence, and PPE requirements.

| Property | Data / Value | Technical Note |

| Chemical Name | 3,7-Dimethyldibenzothiophene | Also known as 3,7-Dimethyldibenzo[b,d]thiophene |

| CAS Number | 1136-85-2 | Distinct from 4,6-isomer (1207-12-1) and parent DBT (132-65-0) |

| Molecular Formula | C₁₄H₁₂S | Molecular Weight: 212.31 g/mol |

| Physical State | Solid (Crystalline) | Typically light yellow needles or powder |

| Lipophilicity (LogP) | ~5.4 (Predicted) | High lipophilicity indicates strong potential for bioaccumulation in adipose tissue |

| Melting Point | ~145–155 °C (Estimated) | Based on 4,6-DMDBT (147–153°C); higher than parent DBT (98°C) due to increased symmetry and molecular weight |

| Solubility | Negligible in water | Soluble in dichloromethane, toluene, acetone, and hexane |

Technical Insight: The high LogP (>5.0) classifies 3,7-DMDBT as a "hydrophobic organic contaminant" (HOC). In experimental settings, this necessitates the use of glass or Teflon containers, as the compound will rapidly partition into and adsorb onto polypropylene or polyethylene plastics.

Part 2: GHS Hazard Identification & Safety Data

Based on the Globally Harmonized System (GHS) and read-across from the dibenzothiophene class, the following hazard classifications apply. This profile assumes a "worst-case" scenario consistent with alkyl-PASH toxicity.

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[4] (Category 2)

-

H410: Very toxic to aquatic life with long lasting effects.[2][3][6] (Aquatic Chronic 1)

Precautionary Statements (P-Codes)

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P391: Collect spillage.

Part 3: Toxicological Assessment

Mammalian Toxicity

-

Acute Oral Toxicity: While specific LD50 data for 3,7-DMDBT is absent, the parent DBT has an LD50 (mouse) of 470 mg/kg. Alkylation generally decreases water solubility and may alter absorption, but the Harmful (Category 4) classification remains the standard safety assumption.

-

Dermal/Ocular: PASHs are known irritants. The methyl groups at the 3 and 7 positions are electron-donating, potentially increasing the electron density of the aromatic ring system compared to DBT, which may modulate interaction with aryl hydrocarbon receptors (AhR), though 3,7-DMDBT is generally considered less potent than halogenated dioxins.

Aquatic Toxicity (Critical Hazard)

The most significant risk associated with 3,7-DMDBT is its impact on aquatic ecosystems.

-

Mechanism: Narcosis (non-polar narcosis) is the primary mode of acute toxicity. The molecule partitions into biological membranes, disrupting fluidity and function.

-

Chronic Effects: Due to its resistance to hydrolysis and high lipophilicity, 3,7-DMDBT bioconcentrates in aquatic organisms. It is toxic to Daphnia magna and fish species at sub-mg/L concentrations.

Part 4: Environmental Fate & Metabolic Pathways

In bioremediation research, 3,7-DMDBT is a critical probe substrate. Unlike 4,6-DMDBT, where methyl groups sterically hinder the sulfur atom, 3,7-DMDBT is readily accessible to enzymes.

The "4S" Biodesulfurization Pathway

Bacteria such as Rhodococcus erythropolis IGTS8 utilize the 4S pathway to selectively remove sulfur without breaking the carbon skeleton. This preserves the caloric value of the fuel while removing the pollutant.

Experimental Relevance:

-

3,7-DMDBT: Rapidly desulfurized because the C-S bond is accessible.

-

4,6-DMDBT: Recalcitrant (slow desulfurization) due to steric hindrance blocking the Dsz enzymes.

Visualization of the 4S Pathway for 3,7-DMDBT:

Figure 1: The 4S biodesulfurization pathway. The Dsz enzymes sequentially oxidize the sulfur atom. Because the methyl groups in 3,7-DMDBT are distal (positions 3 and 7), they do not interfere with the DszC, DszA, or DszB enzymes, allowing for efficient conversion.

Part 5: Experimental Protocols

Protocol A: Safe Handling & Spill Response

Objective: Prevent personnel exposure and environmental release during laboratory use.

-

Engineering Controls:

-

Mandatory: Handle only inside a certified chemical fume hood.

-

Static Control: Use anti-static weighing boats; dry PASH powders can be electrostatically charged and dispersible.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (minimum 0.11 mm) is sufficient for incidental contact (solid). For solutions (e.g., in dichloromethane), use Viton or PVA gloves, or double-glove with Nitrile and change immediately upon splash. Latex is permeable to carrier solvents and should be avoided.

-

Respiratory: If weighing large quantities (>1g) outside a hood (not recommended), use a P95/P100 particulate respirator.

-

-

Spill Response (Solid):

-

Do not sweep dry. This generates dust.

-

Step 1: Cover spill with wet paper towels (water or ethanol) to dampen.

-

Step 2: Scoop up damp material into a wide-mouth hazardous waste jar.

-

Step 3: Clean surface with acetone, followed by soap and water.

-

Protocol B: Biodegradation Assay (GC-MS Monitoring)

Objective: Monitor the depletion of 3,7-DMDBT and formation of metabolites in a bacterial culture.

-

Preparation:

-

Prepare a 100 mM stock solution of 3,7-DMDBT in ethanol or acetone.

-

Add stock to Basal Salt Medium (BSM) to achieve a final concentration of 0.1 - 0.5 mM . Note: 3,7-DMDBT will precipitate as a fine suspension; sonicate for 10 mins to disperse.

-

-

Sampling & Extraction:

-

At time points (t=0, 6, 12, 24 h), remove 1 mL of culture.

-

Acidify: Add 50 µL of 6M HCl to stop enzymatic activity (pH < 2).

-

Extract: Add 1 mL of Ethyl Acetate (contains 10 ppm butylbenzene as internal standard). Vortex vigorously for 1 min.

-

Centrifuge: 10,000 x g for 2 mins to separate phases.

-

-

Analysis (GC-MS):

-

Inject 1 µL of the organic (top) phase.

-

Column: HP-5 or DB-5MS (30m x 0.25mm).

-

Temp Program: 100°C (1 min) -> 15°C/min -> 280°C (hold 5 min).

-

Detection: Monitor molecular ion m/z 212 (Parent) and m/z 198 (Desulfurized product: 3,7-dimethyl-2-hydroxybiphenyl - Note: mass shift corresponds to loss of S and gain of H/OH).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12659189, 3,7-dimethyldibenzothiophene. Retrieved from [Link]

- Xu, P., et al. (2006).Biodesulfurization of Dibenzothiophene and Its Derivatives. Applied Microbiology and Biotechnology. (Contextualizing the 4S pathway kinetics for sterically unhindered isomers).

-

European Chemicals Agency (ECHA). C&L Inventory: Dibenzothiophene. (Source for Aquatic Chronic 1 classification).[2] Retrieved from [Link]

Sources

3,7-dimethyldibenzothiophene as a geochemical biomarker

An In-depth Technical Guide to 3,7-Dimethyldibenzothiophene as a Geochemical Biomarker

Introduction: The Silent Narrators of Earth's History

Within the complex matrix of crude oils and sedimentary rocks lie molecular fossils known as geochemical biomarkers. These compounds, derived from the biochemicals of once-living organisms, retain a core carbon skeleton that is resistant to degradation over geological timescales. Their structural and stereochemical details serve as invaluable records of the paleoenvironment, the type of organic matter input, and the thermal history of the source rock.[1] Among the diverse array of biomarkers, polycyclic aromatic sulfur heterocyclics (PASHs), particularly dibenzothiophene and its alkylated homologues, have emerged as robust indicators for petroleum system analysis.[2][3][4][5] This guide provides a detailed examination of dimethyldibenzothiophenes (DMDBTs), with a specific focus on the 3,7-DMDBT isomer, elucidating its formation, its role as a thermal maturity indicator, and the analytical methodologies required for its precise quantification.

The Dibenzothiophene Family: Structure and Geochemical Significance

Dibenzothiophene (DBT) is a tricyclic aromatic compound consisting of a central thiophene ring fused to two benzene rings.[6] In geological settings, its derivatives are formed through complex diagenetic and catagenetic processes involving the sulfurization of organic matter. The relative abundance of DBTs compared to other aromatic hydrocarbons, such as phenanthrenes, can provide initial clues about the depositional environment and the sulfur content of the source kerogen.

The true power of DBTs as geochemical tools is realized through the study of their alkylated forms. As organic matter in source rock is subjected to increasing temperature with deeper burial, a series of chemical reactions, including isomerization and rearrangement, occurs. These reactions favor the formation of thermodynamically more stable isomers. The distribution of these isomers, therefore, provides a calibrated "molecular thermometer" for the thermal maturity of the source rock and the petroleum it has generated.[2][7][8]

Focus on Dimethyldibenzothiophenes (DMDBTs): A Tale of Isomer Stability

The family of dimethyldibenzothiophenes (DMDBTs), with the chemical formula C₁₄H₁₂S, provides a higher resolution of thermal maturity compared to their monomethylated counterparts.[9] The positioning of the two methyl groups on the dibenzothiophene skeleton dictates the thermodynamic stability of each isomer.

The core principle behind their application is that with increasing thermal stress, the distribution of isomers shifts towards the most stable configurations. Isomers with methyl groups at the 4- and 6- positions (e.g., 4,6-DMDBT) are considered the most stable due to reduced steric hindrance. Conversely, isomers with methyl groups in "bay regions" or adjacent to the sulfur atom (e.g., 1,2-DMDBT) are less stable and decrease in relative abundance with maturation.[5] The 3,7-dimethyldibenzothiophene isomer occupies an intermediate position in this stability spectrum, making its concentration, relative to other isomers, a sensitive indicator within specific maturity ranges.

Below is a diagram illustrating the foundational structure of dibenzothiophene and the numbering convention critical for identifying its various isomers.

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wiki.aapg.org [wiki.aapg.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,7-Dimethyldibenzothiophene | C14H12S | CID 12659189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 3,7-Dimethyldibenzothiophene: A Technical Guide for Process Design & Thermodynamics

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,7-dimethyldibenzothiophene (3,7-DMDBT).

Executive Summary

3,7-Dimethyldibenzothiophene (3,7-DMDBT) is a critical organosulfur heterocycle used as a model compound in deep desulfurization studies and a building block in organic electronics (OLEDs, semiconductors). Unlike its sterically hindered isomer 4,6-DMDBT, the 3,7-isomer exhibits a more planar, accessible sulfur center, influencing both its catalytic reactivity and crystal packing energy.

This guide provides a comprehensive framework for understanding its solubility. It moves beyond static data tables to establish a thermodynamic prediction model , enabling researchers to select optimal solvents for extraction, recrystallization, and reaction media.

Thermodynamic Fundamentals

To predict the solubility of 3,7-DMDBT, we must understand the energy penalties involved in disrupting its crystal lattice. The solubility of a solid solute in a liquid solvent is governed by the Solid-Liquid Equilibrium (SLE) equation (simplified Schroeder-van Laar):

- : Mole fraction solubility of 3,7-DMDBT.

- : Enthalpy of fusion (Energy required to break the crystal lattice).

- : Melting point (approx. 423–426 K / 150–153°C for symmetrical DMDBTs, though polymorphs vary).

- : Activity coefficient (Deviation from ideality, determined by solute-solvent interactions).

Key Insight: 3,7-DMDBT is a rigid, aromatic, non-electrolyte . Its solubility is primarily enthalpy-driven (

Solubility Profile & Solvent Selection

Since specific experimental data for 3,7-DMDBT is often sparse compared to the parent dibenzothiophene (DBT), we utilize a Structure-Property Relationship (SPR) approach.

Hansen Solubility Parameters (Predicted)

The addition of two methyl groups to the DBT core increases the dispersion forces (

| Compound | Interaction Radius ( | |||

| Dibenzothiophene (DBT) | 20.6 MPa | 3.7 MPa | 4.4 MPa | N/A |

| 3,7-DMDBT (Est.) | 19.8 - 20.2 | 3.0 - 3.5 | 3.5 - 4.0 | ~5.0 |

Solubility Classification Table

Data derived from thermodynamic modeling of DBT derivatives and experimental recrystallization protocols.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated Aromatics | Chlorobenzene, o-Dichlorobenzene | Excellent | Reaction media; High-T GPC analysis. |

| Chlorinated Aliphatics | Chloroform, Dichloromethane (DCM) | Very High | Extraction; Column chromatography loading. |

| Aromatics | Toluene, Benzene, Xylene | High | Standard reaction solvent; Hot recrystallization. |

| Ethers (Cyclic) | THF, 1,4-Dioxane | Good | Synthesis; Soluble at RT. |

| Aliphatics (Alkanes) | Hexane, Heptane, Cyclohexane | Moderate/Low | Anti-solvent for recrystallization; Washing. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Low | Crystallization anti-solvent; Partitioning studies. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | Washing precipitates; Desulfurization aqueous phase. |

Process Tip: For recrystallization , use a binary system. Dissolve 3,7-DMDBT in boiling Toluene or Chloroform , then slowly add Ethanol or Hexane until turbidity appears. Cool slowly to 4°C.

Experimental Methodologies

To generate high-quality solubility data for your specific batch (crucial for FDA/regulatory filing), use the following protocols.

Laser Dynamic Method (High Precision)

Best for generating solubility curves (

-

Setup: Jacketed glass vessel with magnetic stirring, temperature probe (±0.05 K), and a laser transmittance probe.

-

Preparation: Add excess 3,7-DMDBT solid and solvent.

-

Dissolution: Heat until fully dissolved (laser transmittance = 100%).

-

Nucleation: Cool at a controlled rate (e.g., 2 K/h). Record

when transmittance drops (nucleation point). -

Validation: Repeat with different solute masses to construct the polythermal curve.

Static Gravimetric Method (Standard)

Best for single-point solubility at equilibrium.

-

Saturation: Add excess 3,7-DMDBT to solvent in a sealed vial.

-

Equilibration: Shake at constant

for 24–48 hours. -

Sampling: Stop stirring and allow settling for 2 hours (or centrifuge).

-

Analysis: Withdraw supernatant using a heated syringe filter (0.22 µm).

-

Quantification: Evaporate solvent and weigh residue, or analyze via HPLC-UV (280 nm) or GC-FID.

Visualization: Solubility Workflow

The following diagram outlines the logical flow for determining and optimizing solubility for process development.

Figure 1: Strategic workflow for characterizing and utilizing 3,7-DMDBT solubility data.

Applications & Implications

Deep Desulfurization (HDS)

In hydrodesulfurization (HDS) research, 3,7-DMDBT is less refractory than 4,6-DMDBT.

-

Solvent Extraction: Use acetonitrile or ionic liquids (e.g., [BMIM][BF4]) to extract 3,7-DMDBT from model fuels (dodecane/hexadecane). The partition coefficient (

) favors the polar phase more than the 4,6-isomer due to better accessibility of the sulfur lone pairs.

Organic Electronics (OLEDs)

High purity is required for semiconductor applications.

-

Purification: Recrystallize from Chlorobenzene/Ethanol .

-

Film Formation: High solubility in Chloroform allows for spin-coating of precursor solutions.

References

-

Thermodynamic Modeling of DBT Derivatives

- Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. (2018). Journal of Chemical Thermodynamics.

-

Source:

-

Hansen Solubility Parameters

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

-

Source:

-

-

Synthesis and Properties of Methyl-Dibenzothiophenes

-

Experimental Protocols (Laser Method)

- Measurement and correlation of solubility of 3,7-dinitro-dibenzothiophene. (Methodology reference for DMDBT analogs).

-

Source:

Sources

The Influence of Methyl Substitution on the Electronic Landscape of Dibenzothiophenes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and theoretical modeling of dimethyl-substituted dibenzothiophenes, providing field-proven insights for professionals in drug development and materials science.

Introduction: The Subtle Power of a Methyl Group

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, forms the structural core of a diverse range of molecules with significant applications in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich thiophene ring make it an attractive scaffold for the design of novel therapeutic agents and organic electronic materials. The strategic placement of substituents on the DBT core can dramatically alter its electronic properties, thereby fine-tuning its function for a specific application.

Among the simplest yet most impactful modifications is the addition of methyl groups. Dimethyl-substituted dibenzothiophenes serve as crucial model compounds for understanding structure-property relationships in more complex systems. The position of these methyl groups can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its photophysical behavior, and its reactivity. This technical guide provides a comprehensive overview of the electronic properties of three key isomers: 2,8-, 3,7-, and 4,6-dimethyldibenzothiophene. By integrating experimental data, computational analysis, and detailed procedural outlines, this document aims to equip researchers with the foundational knowledge to harness the potential of these versatile molecules.

The Isomeric Landscape: How Position Dictates Properties

The electronic characteristics of dimethyl-substituted dibenzothiophenes are intricately linked to the position of the methyl groups on the aromatic framework. This section delves into a comparative analysis of the 2,8-, 3,7-, and 4,6-isomers, drawing upon both experimental findings and theoretical predictions.

Frontier Molecular Orbitals: The Heart of Electronic Behavior

The HOMO and LUMO energy levels are fundamental to understanding a molecule's potential for charge transport and its behavior in electronic devices. The position of the electron-donating methyl groups can either raise or have a negligible effect on the HOMO energy level and can stabilize the LUMO, thereby narrowing the HOMO-LUMO gap.

Computational studies using Density Functional Theory (DFT) have provided valuable insights into these trends. For instance, di-substitution at the C2 and C8 positions (the "short axis") has been shown to have no significant effect on the HOMO level of the DBT core.[2] In contrast, di-substitution at the C3 and C7 positions (the "long axis") can destabilize the HOMO by approximately 0.05 eV.[2] The LUMO level, on the other hand, is generally stabilized by substitution. Di-substitution at the C2 and C8 positions can stabilize the LUMO by about 0.03 eV, while substitution at the C3 and C7 positions can lead to a more significant stabilization of around 0.28 eV.[2]

For 4,6-dimethyldibenzothiophene, both experimental and computational studies have been conducted. These investigations provide a more complete picture of its electronic structure.

Table 1: Comparison of a selection of Electronic Properties of Dimethyl-Substituted Dibenzothiophene Isomers

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Data Source |

| 2,8-dimethyldibenzothiophene | Theoretical | Theoretical | Theoretical | Theoretical[2] |

| 3,7-dimethyldibenzothiophene | Theoretical | Theoretical | Theoretical | Theoretical[2] |

| 4,6-dimethyldibenzothiophene | Experimental & Theoretical | Experimental & Theoretical | Experimental & Theoretical | Experimental[3], Theoretical |

Photophysical Properties: Absorption and Emission of Light

The absorption and emission of light by these molecules are governed by their electronic structure. UV-Vis absorption and fluorescence spectroscopy are key techniques to probe these properties.

A study on 4,6-dimethyldibenzothiophene (46DMDBT) revealed that it exhibits structured absorption and fluorescence spectra, which is characteristic of polycyclic aromatic compounds.[3] The absorption and emission properties are influenced by the solvent environment, with changes in polarity affecting the spectral features.[3] The fluorescence quantum yield for 46DMDBT has been reported to be relatively low, in the range of 1.2% to 1.6%.[4]

While detailed experimental photophysical data for the 2,8- and 3,7-isomers are scarce, theoretical calculations can predict their absorption spectra and provide insights into their excited-state dynamics.

Experimental and Computational Methodologies

A robust understanding of the electronic properties of dimethyl-substituted dibenzothiophenes requires a synergistic approach, combining experimental characterization with computational modeling. This section provides detailed protocols for key experimental techniques and an overview of the computational methods employed.

Synthesis of Dimethyl-Substituted Dibenzothiophenes

The synthesis of these isomers can be achieved through various organic chemistry reactions. Below is a detailed protocol for the synthesis of 4,6-dimethyldibenzothiophene, which can be adapted for the other isomers with appropriate starting materials.

Protocol: Synthesis of 4,6-Dimethyldibenzothiophene [2]

This synthesis involves a coupling reaction followed by an annulation step.

Materials:

-

2-Bromo-3-methylcyclohex-2-en-1-one

-

2-Methylbenzenethiol

-

Polyphosphoric acid (PPA)

-

Appropriate solvents (e.g., for extraction and purification)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve 2-bromo-3-methylcyclohex-2-en-1-one and 2-methylbenzenethiol in a suitable solvent.

-

The reaction is typically carried out in the presence of a base to facilitate the coupling.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent and dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product via column chromatography to obtain the coupled intermediate.

-

-

Annulation with Polyphosphoric Acid:

-

Add the purified intermediate to polyphosphoric acid in a reaction vessel.

-

Heat the mixture to promote the intramolecular cyclization (annulation). The reaction temperature and time will need to be optimized.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer and purify the final product, 4,6-dimethyldibenzothiophene, by column chromatography or recrystallization.

-

Characterization of Electronic Properties

1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Protocol: UV-Vis Spectroscopy of Dimethyl-Substituted Dibenzothiophenes [5][6]

-

Sample Preparation: Prepare a dilute solution of the dimethyl-substituted dibenzothiophene isomer in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

2. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light.

Protocol: Fluorescence Spectroscopy of Dimethyl-Substituted Dibenzothiophenes [7]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects.

-

Excitation and Emission Scans:

-

To obtain an emission spectrum, set the excitation monochromator to the λmax determined from the UV-Vis spectrum and scan the emission monochromator over a longer wavelength range.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a known standard.

3. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Protocol: Cyclic Voltammetry of Dimethyl-Substituted Dibenzothiophenes [8][9]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Sample Solution: Dissolve the dimethyl-substituted dibenzothiophene in the electrolyte solution.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

Calibration: Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) to calibrate the measured potentials.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram to estimate the HOMO and LUMO energy levels, respectively.

Computational Modeling

DFT and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules.[10]

Methodology Overview:

-

Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frontier Molecular Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated.

-

Excited State Calculations: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

These computational methods allow for a systematic investigation of the effects of substitution on the electronic properties, providing a theoretical framework to interpret experimental results and guide the design of new molecules with desired characteristics.

Conclusion and Future Directions

The electronic properties of dimethyl-substituted dibenzothiophenes are highly sensitive to the positioning of the methyl groups. While 4,6-dimethyldibenzothiophene has been the subject of both experimental and computational investigations, a comprehensive experimental understanding of the 2,8- and 3,7-isomers is still an area ripe for exploration. The protocols and theoretical background provided in this guide offer a solid foundation for researchers to undertake such studies.

Future work should focus on the systematic synthesis and experimental characterization of a full series of dimethyl-substituted dibenzothiophene isomers. This would enable a direct and robust comparison of their electronic and photophysical properties, providing invaluable data for the rational design of novel materials for organic electronics and new scaffolds for drug discovery. By combining these experimental efforts with advanced computational modeling, the subtle yet powerful influence of the humble methyl group can be fully elucidated, unlocking the full potential of the dibenzothiophene core.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fisica.ugto.mx [fisica.ugto.mx]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocols for 3,7-Dimethyldibenzothiophene

This Application Note and Protocol guide details the synthesis of 3,7-dimethyldibenzothiophene , a critical organic semiconductor building block and model compound for hydrodesulfurization studies.

The guide prioritizes two distinct synthetic pathways:

-

The Modular Functionalization Route: Converting commercially available or easily synthesized 3,7-dibromodibenzothiophene to the dimethyl derivative. This is the preferred method for drug development and materials science due to its versatility.

-

The Classical Dithiin Desulfurization Route: A high-fidelity method yielding specific isomers through ring contraction.

Executive Summary & Strategic Rationale

3,7-Dimethyldibenzothiophene (3,7-DMDBT) represents a specific isomer of the dibenzothiophene family where methyl substitution occurs at the

-

Organic Electronics: As a core for

-conjugated oligomers in OFETs and OLEDs. -

Petroleum Chemistry: As a refractory sulfur species used to model deep desulfurization (HDS) processes, where the methyl groups hinder catalytic access to the sulfur atom.

Achieving the specific 3,7-isomer requires bypassing the thermodynamic preference for 2,8-substitution (para to the biphenyl bond) or 4,6-substitution (ortho to sulfur). This guide presents a self-validating synthetic strategy using lithiation-methylation and a classical ring-contraction method.

Synthetic Pathways Overview

The synthesis logic is visualized below, highlighting the two primary routes.

Figure 1: Strategic synthetic pathways. Route 1 is recommended for modularity; Route 2 for isomeric purity.

Protocol A: Modular Synthesis via 3,7-Dibromodibenzothiophene (Recommended)

This route is preferred for research labs equipped for organometallic chemistry. It utilizes 3,7-dibromodibenzothiophene as a divergent intermediate. If the dibromo precursor is not purchased, its synthesis from 4,4'-dibromobiphenyl is described.

Phase 1: Preparation of 3,7-Dibromodibenzothiophene

Note: Skip this phase if the dibromo precursor is acquired commercially.

Mechanism: The reaction of 4,4'-dibromobiphenyl with chlorosulfonic acid induces a cyclization accompanied by a specific rearrangement (often cited as a halogen dance or specific electrophilic attack pattern) that yields the 3,7-isomer rather than the expected 2,8-isomer.

Reagents:

-

4,4'-Dibromobiphenyl (10 mmol)

-

Chlorosulfonic acid (Excess)

-

Lithium Aluminum Hydride (LiAlH

) or HI/Red Phosphorus (for reduction)

Step-by-Step:

-

Cyclization: Dissolve 4,4'-dibromobiphenyl in chlorosulfonic acid at 0°C.

-

Heating: Slowly warm to room temperature and then heat to 50-70°C for 4 hours. The evolution of HCl gas indicates reaction progress.

-

Quench: Pour the mixture onto crushed ice carefully. Filter the precipitate (3,7-dibromodibenzothiophene-5,5-dioxide).

-

Reduction: Suspend the dioxide in dry THF. Add LiAlH

(4 equiv) cautiously at 0°C. Reflux for 12 hours to reduce the sulfone to the sulfide. -

Workup: Quench with EtOAc/Water, extract, and recrystallize from ethanol.

Phase 2: Methylation (The Core Protocol)

Principle: Halogen-lithium exchange generates a dilithio-species which is trapped by methyl iodide.

Table 1: Reaction Components

| Component | Role | Equivalents | Notes |

|---|---|---|---|

| 3,7-Dibromodibenzothiophene | Substrate | 1.0 | Dried under vacuum |

| n-Butyllithium (2.5M in hexanes) | Lithiating Agent | 2.5 | Titrate before use |

| Methyl Iodide (MeI) | Electrophile | 3.0 | Filter through basic alumina |

| THF (Anhydrous) | Solvent | 0.1 M | Distilled from Na/Benzophenone |

Experimental Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Dissolution: Add 3,7-dibromodibenzothiophene (1.0 g, 2.9 mmol) and anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (2.9 mL, 7.25 mmol) dropwise over 10 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the dilithio species.

-

Incubation: Stir at -78°C for 1 hour to ensure complete exchange.

-

Methylation: Add Methyl Iodide (0.54 mL, 8.7 mmol) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours. The color should fade.

-

Quench: Add saturated NH

Cl solution (10 mL). -

Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with water and brine. Dry over MgSO

. -

Purification: Concentrate in vacuo. Purify via column chromatography (SiO

, Hexanes) or recrystallize from Ethanol.

Self-Validating Checkpoint:

-

Target Yield: 85-92%

-

Key Indicator: Disappearance of aryl bromide peaks in NMR; appearance of a sharp singlet methyl peak at ~2.5 ppm.

Protocol B: Thermal Desulfurization (Classical Route)

This method involves the ring contraction of a dithiin precursor. It is historically significant for establishing isomeric structure.

Reagents:

-

3,8-Dimethyldibenzo[c,e]dithiin (Synthesized from m-toluidine via diazotization/sulfurization sequence).

-

Copper Bronze (Activated).

Experimental Procedure:

-

Mixing: Thoroughly mix 3,8-dimethyldibenzo[c,e]dithiin (2.0 g) with activated Copper Bronze (2.0 g).

-

Heating: Place in a sublimation apparatus or distillation flask. Heat the mixture to 250-260°C under reduced pressure (10 Torr) for 1.5 hours.

-

Desulfurization: The copper scavenges one sulfur atom, extruding the dibenzothiophene ring.

-

Isolation: The product often sublimes or distills directly from the melt (bp ~186°C at 10 Torr).

-

Purification: Recrystallize from benzene or ethanol.

Data Summary:

-

Melting Point: ~151-152°C (for the dithiin precursor), Product mp ~232°C (varies by purity).

-

Yield: ~90% for the desulfurization step.

Analytical Characterization

To validate the synthesis of the 3,7-isomer versus the common 2,8-isomer, analyze the coupling constants in the

Expected

-

Methyl Group:

2.50 - 2.55 ppm (s, 6H). -

Aromatic Region:

-

H-4/H-6 (Ortho to S): Doublet or singlet with fine coupling (meta-coupling to H-2).

-

H-1/H-9 (Ortho to Bridge): Doublet.

-

H-2/H-8 (Meta to S): Doublet of doublets (ortho coupling to H-1, meta coupling to H-4).

-

Note: In the 3,7-isomer, the proton adjacent to Sulfur (H-4/6) is a singlet (or small doublet

Hz) because the adjacent C-3 is substituted. In the 2,8-isomer, H-4/6 is a doublet (

-

References

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 6: Dibenzothiophenes. Thieme Chemistry. (Detailed protocols for dithiin desulfurization and chlorosulfonic acid cyclization). Link

-

Ossila. 3,7-Dibromodibenzothiophene 5,5-dioxide Product Specification and Synthesis References. (Confirming the 4,4'-dibromo precursor route). Link

-

Kayahara, E., et al. "Synthesis and physical properties of [4]cyclo-3,7-dibenzo[b,d]thiophene and its S,S-dioxide." Canadian Journal of Chemistry, 2016.[1] (Describes lithiation of 3,7-dibromoDBT). Link

-

Gogoi, P., et al. "Palladium-catalyzed dual C-H functionalization of diaryl sulfides." Journal of Organic Chemistry. (Modern cyclization methods). Link

Sources

Application Note: Oxidative Desulfurization Kinetics of 3,7-Dimethyldibenzothiophene

This Application Note is designed for researchers in petrochemical catalysis and fuel science. It details the protocol for determining the oxidative desulfurization (ODS) kinetics of 3,7-dimethyldibenzothiophene (3,7-DMDBT) .

Unlike its sterically hindered isomer (4,6-DMDBT), 3,7-DMDBT serves as a critical "electronic probe" molecule. It allows researchers to isolate the electronic enhancement effects of alkyl substitution from steric hindrance , providing a cleaner baseline for evaluating novel ODS catalysts.

Executive Summary & Scientific Rationale

Why 3,7-DMDBT? In the development of ultra-low sulfur diesel (ULSD), the primary challenge is removing refractory sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT). The methyl groups at the 4 and 6 positions create significant steric hindrance, blocking the sulfur atom from interacting with catalysts.

3,7-DMDBT is the structural isomer used to decouple these effects:

-

Electronic Effect: The methyl groups at positions 3 and 7 are electron-donating (+I effect), which increases the electron density on the sulfur atom, theoretically making it more reactive toward electrophilic oxidants than unsubstituted dibenzothiophene (DBT).

-

Steric Effect: Positions 3 and 7 are distal to the sulfur atom ("bay region" is open), meaning there is no steric penalty .

By comparing the kinetics of 3,7-DMDBT against DBT and 4,6-DMDBT, researchers can quantify the intrinsic catalytic activity without the masking effect of steric bulk.

Reaction Mechanism

The ODS process proceeds via the electrophilic attack of an active oxygen species (e.g., peroxometalate complex or hydroxyl radical) on the sulfur lone pair.

Pathway: Sulfide (3,7-DMDBT) → Sulfoxide → Sulfone

Figure 1: Stepwise oxidation pathway. The increased electron density on the sulfur atom in 3,7-DMDBT typically accelerates the first oxidation step (

Experimental Protocol

Reagents and Materials

-

Model Sulfur Compound: 3,7-Dimethyldibenzothiophene (97% purity, Sigma-Aldrich or similar).

-

Solvent (Oil Phase): n-Octane or n-Decane (HPLC grade).

-

Extractant/Co-solvent: Acetonitrile (MeCN) or Methanol.

-

Oxidant: Hydrogen Peroxide (30 wt. % aq).

-

Catalyst: Phosphotungstic Acid (HPW) or Amphiphilic Polyoxometalate (e.g., [C16MIM]PMoV).

-

Note: This protocol uses HPW as the benchmark catalyst.

-

-

Internal Standard: Tetradecane (for GC quantification).

Experimental Setup (Batch Reactor)

Use a biphasic system (Oil/Polar Solvent) to ensure continuous extraction of the polar sulfone products, driving the equilibrium forward.

Figure 2: Experimental workflow for kinetic data acquisition.

Step-by-Step Procedure

Step 1: Preparation of Model Fuel

-

Dissolve 3,7-DMDBT in n-octane to achieve a sulfur concentration of 500 ppmw (approx. 2.35 mM).

-

Add Tetradecane (1000 ppmw) as the internal standard.

-

Validation: Inject this solution into the GC to establish the

peak area ratio (

Step 2: Reaction Initiation

-

Add 50 mL of Model Fuel to a 250 mL three-neck round-bottom flask equipped with a reflux condenser.

-

Add 50 mL of Acetonitrile (Extractant).

-

Add Catalyst (e.g., 0.05 mmol HPW).

-

Heat the mixture to the target temperature (e.g., 60°C ) under vigorous stirring (1000 rpm ) to create a fine emulsion.

-

Once thermal equilibrium is reached, add H₂O₂ (O/S molar ratio = 6:1 to 20:1) to start the reaction. Start the timer immediately.

Step 3: Sampling

-

Withdraw 1.0 mL aliquots at

minutes. -

Quenching: Immediately place the sample vial in an ice bath or add a pinch of MnO₂ to decompose excess H₂O₂.

-

Separation: Centrifuge at 5000 rpm for 3 minutes to separate the oil and acetonitrile phases.

-

Collection: Pipette the upper oil phase (n-octane) for GC analysis.

Kinetic Analysis & Data Interpretation

Analytical Method (GC-FID)

-

Column: HP-5 or DB-5 (30m × 0.32mm × 0.25µm).

-

Injector Temp: 280°C.

-

Detector Temp: 300°C.

-

Oven Program: 100°C (1 min)

15°C/min -

Quantification: Calculate conversion (

) based on the remaining concentration of 3,7-DMDBT (

Kinetic Calculation

ODS reactions typically follow pseudo-first-order kinetics when the oxidant is in excess.

Rate Equation:

-

Plot

vs. time ( -

The slope of the linear regression line is the apparent rate constant (

, min⁻¹) .

Activation Energy (

-

Plot

vs.

Expected Results & Benchmarking

When analyzing 3,7-DMDBT, your data should reflect the following reactivity order due to the electronic/steric interplay:

| Compound | Relative Rate ( | Mechanism Justification |

| 3,7-DMDBT | High (>1.0) | Electron-rich S atom; No steric hindrance. |

| DBT | Baseline (1.0) | Standard reference. |

| 4,6-DMDBT | Low (<0.2) | Severe steric hindrance blocks oxidant approach. |

Troubleshooting:

-

Low Conversion: Check mixing speed. ODS is mass-transfer limited if the emulsion is poor. Ensure >1000 rpm.

-

Non-Linear Kinetics: If the plot curves, the oxidant may be depleting. Ensure H₂O₂ is

6x molar excess relative to sulfur.

References

-

Reactivity of Alkyl-DBTs

- Wang, D., et al. (2003). "Oxidative desulfurization of fuel oil: Part I. Oxidation of dibenzothiophenes using tert-butyl hydroperoxide.

- Significance: Establishes the baseline reactivity order where non-hindered alkyl DBTs (like 3,7-)

-

Polyoxometalate Catalysis Protocol

- Te, M., Fairbridge, C., & Ring, Z. (2001). "Oxidation reactivities of dibenzothiophenes in polyoxometalate/H2O2 and formic acid/H2O2 systems.

- Significance: Defines the standard biphasic protocol and kinetic modeling for DBT deriv

-

Electronic vs.

- Otsuki, S., et al. (2000). "Oxidative Desulfurization of Light Gas Oil and Vacuum Gas Oil by Oxidation and Solvent Extraction." Energy & Fuels.

- Significance: Provides the structural arguments for why 4,6-substitution hinders reaction while other positions enhance it.

-

General Kinetic Modeling

Sources

hydrodesulfurization mechanisms for 3,7-dimethyldibenzothiophene

Application Note: Mechanistic Profiling & Hydrodesulfurization Protocols for 3,7-Dimethyldibenzothiophene

Executive Summary

This guide details the experimental and mechanistic framework for studying the hydrodesulfurization (HDS) of 3,7-dimethyldibenzothiophene (3,7-DMDBT) . Unlike its refractory isomer 4,6-dimethyldibenzothiophene (4,6-DMDBT), 3,7-DMDBT serves as a critical "electronic probe" molecule. It allows researchers to decouple electronic effects from steric hindrance, providing a clear window into the intrinsic activity of CoMo/NiMo catalysts without the geometric constraints that dominate the kinetics of 4,6-substituted species.

Part 1: Mechanistic Architecture

The Steric-Electronic Dichotomy

To design effective HDS protocols, one must understand the substrate's interaction with the catalyst active site (typically Coordinatively Unsaturated Sites - CUS - on MoS₂ edges).

-

4,6-DMDBT (The Steric Baseline): Methyl groups at the 4 and 6 positions (the "bay" region) physically block the sulfur atom from coordinating with the catalyst vacancy (σ-adsorption). Consequently, the molecule must undergo hydrogenation (HYD) of one phenyl ring to induce puckering, which reduces steric hindrance and allows S-coordination. This makes it "refractory."

-

3,7-DMDBT (The Electronic Probe): The methyl substituents are located at the 3 and 7 positions, distal to the sulfur atom.

-

Steric Status: Unhindered. The sulfur atom is accessible for direct σ-adsorption onto the catalyst surface.

-

Electronic Status: The methyl groups act as electron donors (inductive effect), increasing the electron density on the sulfur atom and the aromatic rings.

-

Pathway Preference: Like unsubstituted dibenzothiophene (DBT), 3,7-DMDBT predominantly follows the Direct Desulfurization (DDS) pathway.[1] The C-S bond is cleaved directly to form 3,3'-dimethylbiphenyl (3,3'-DMBP).

-

Reaction Network

The HDS of 3,7-DMDBT proceeds via two parallel routes, with DDS being kinetically favored over CoMo catalysts:

-

Direct Desulfurization (DDS):

-

Hydrogenation (HYD):

Part 2: Experimental Protocol

Catalyst Preparation & Presulfidation (Critical Step)

-

Objective: Convert oxidic precursors (e.g., CoO-MoO₃/Al₂O₃) into the active sulfide phase (Co-Mo-S). Incomplete sulfidation is the #1 cause of poor reproducibility.

-

Reagents: 10% H₂S in H₂ (gas phase) or Dimethyldisulfide (DMDS) in active feed (liquid phase).

-

Protocol (Liquid Phase Activation):

-

Load catalyst into the reactor basket.

-

Purge system with N₂ to remove O₂ (< 10 ppm).

-

Introduce sulfidation feed: 3 wt% DMDS in n-hexadecane.

-

Ramp 1: Heat to 250°C at 2°C/min; hold for 2 hours (Breakdown of DMDS).

-

Ramp 2: Heat to 340°C at 1°C/min; hold for 4 hours (Formation of MoS₂ slabs).

-

Cool to reaction temperature under H₂ flow.

-

Reactor Setup & Conditions

-

Reactor Type: High-Pressure Batch Reactor (e.g., Parr 4590) for kinetic screening; Trickle-Bed Reactor for industrial simulation.

-

Solvent System: n-Hexadecane or Decalin (inert carriers). Avoid aromatic solvents (e.g., toluene) as they compete for active sites via

-adsorption. -

Standard Operating Conditions:

-

Temperature: 300°C – 340°C (DDS dominates >320°C).

-

Pressure: 3.0 – 5.0 MPa (30–50 bar) H₂.

-

Stirring (Batch): >1000 RPM (Essential to eliminate external mass transfer limitations).

-

Initial Concentration: 500 – 3000 ppm S (approx. 15–90 mM 3,7-DMDBT).

-

Sampling & Analytical Method

-

Sampling: Withdraw 1 mL aliquots via a cooled dip-tube with a 0.5 µm sintered metal filter to exclude catalyst fines.

-

Instrument: GC-SCD (Sulfur Chemiluminescence Detector) is preferred for sulfur speciation; GC-FID for hydrocarbon product analysis (Biphenyls vs. Cyclohexylbenzenes).

-

Column: Non-polar capillary column (e.g., DB-1 or HP-5, 30m x 0.32mm x 0.25µm).

-

Temperature Program: 100°C (1 min)

15°C/min

Part 3: Data Analysis & Visualization

Kinetic Modeling

The disappearance of 3,7-DMDBT typically follows pseudo-first-order kinetics when H₂ is in excess:

Where

-

Selectivity (

):-

Interpretation: A ratio > 1 indicates DDS dominance (expected for 3,7-DMDBT on CoMo). A ratio < 1 indicates HYD dominance (typical for 4,6-DMDBT).

-

Pathway Visualization

Figure 1: Reaction network for 3,7-DMDBT showing the dominance of the Direct Desulfurization (DDS) pathway due to lack of steric hindrance.

Experimental Workflow

Figure 2: Step-by-step experimental protocol for reliable kinetic data acquisition.

References

-

Reactivity of Methyl-Substituted Dibenzothiophenes: Houalla, M., Broderick, D. H., Sapre, A. V., Nag, N. K., de Beer, V. H. J., Gates, B. C., & Kwart, H. (1980).[5][6] Hydrodesulfurization of methyl-substituted dibenzothiophenes catalyzed by Co-Mo/gamma-Al2O3. Journal of Catalysis, 61(2), 523–527.

-

Mechanistic Pathways (DDS vs HYD): Prabhu, M. K., Louwen, J. N., Vogt, E. T. C., & Groot, I. M. N. (2025).[1][3] Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Catalysis Letters, 155, 113.

-

Kinetic Modeling of Refractory Sulfur Compounds: Varga, Z., et al. (2006). Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. Reaction Kinetics and Catalysis Letters, 88(1), 19-26.

-

Electronic Effects in HDS: Guerra-Gonzalez, R., et al. (2014). Reactivity of Alkyldibenzothiophenes Using Theoretical Descriptors. Journal of Chemistry, 2014, Article ID 630853.

Sources

Application Note: Photocatalytic Oxidative Desulfurization of 3,7-Dimethyldibenzothiophene (3,7-DMDBT)

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Researchers, Materials Scientists, and Petrochemical/Drug Development Professionals

Introduction & Mechanistic Rationale

The deep desulfurization of fuels is a critical global mandate to reduce SOx emissions and prevent the deactivation of catalytic converters. While conventional Hydrodesulfurization (HDS) effectively removes thiols and sulfides, it struggles with sterically hindered polycyclic aromatic sulfur compounds[1].

3,7-Dimethyldibenzothiophene (3,7-DMDBT) is a recognized refractory sulfur-containing compound[1]. In traditional HDS, the methyl groups at the 3 and 7 positions create mild steric hindrance, making it significantly less reactive than unsubstituted dibenzothiophene (DBT)[2]. However, this structural feature presents a unique advantage in Photocatalytic Oxidative Desulfurization (PODS) . The electron-donating nature of the methyl groups increases the electron density on the sulfur atom. This makes the sulfur center highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2⁻), generated during photocatalysis[1].

This application note details a validated, self-correcting protocol for the complete photocatalytic mineralization of 3,7-DMDBT using a biphasic extraction system and a high-efficiency heterojunction photocatalyst (e.g., g-C3N4/TiO2).

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, this protocol is not merely a sequence of steps, but a carefully engineered system where every variable serves a mechanistic purpose:

-

The Biphasic System (n-Octane/Acetonitrile): 3,7-DMDBT is highly non-polar and soluble in the oil phase (n-octane). However, its oxidized products (sulfoxides and sulfones) are highly polar. By introducing a polar extraction solvent (acetonitrile), the oxidized products are continuously partitioned out of the oil phase. Causality: This continuous extraction prevents product inhibition on the catalyst surface and drives the thermodynamic equilibrium toward complete degradation[1].

-

The Role of H₂O₂ (Oxidant): While photogenerated holes (h⁺) can directly oxidize 3,7-DMDBT, the addition of H₂O₂ serves a dual purpose. Causality: It acts as an electron scavenger to prevent the rapid recombination of photogenerated electron-hole pairs, and it undergoes homolytic cleavage to generate highly reactive •OH radicals, drastically accelerating the oxidation kinetics[1].

-

Dark Adsorption Phase: A mandatory 30-minute dark stirring period precedes irradiation. Causality: This establishes an adsorption-desorption equilibrium between the 3,7-DMDBT and the catalyst surface, ensuring that subsequent concentration drops are strictly due to photocatalytic degradation, not physical adsorption[3].

Step-by-Step Protocol

Phase 1: Model Oil and Reagent Preparation

-

Model Oil Synthesis: Dissolve precisely 36.5 mg of 3,7-DMDBT (purity >99%) in 1.0 L of n-octane to formulate a model fuel with a sulfur concentration of approximately 500 ppm.

-

Internal Standard Addition: Add 1.0 mL of n-tetradecane to the model oil. This serves as an internal standard for Gas Chromatography (GC) to self-validate against solvent evaporation errors during the reaction.

-

Catalyst Activation: Dry the selected photocatalyst (e.g., g-C3N4/TiO2 nanocomposite) in a vacuum oven at 80 °C for 2 hours prior to use to remove adsorbed atmospheric moisture.

Phase 2: Biphasic Photocatalytic Workflow

-

Reactor Setup: In a 100 mL quartz jacketed photoreactor connected to a circulating water bath (maintained at 25 °C to prevent thermal degradation), add 20 mL of the 3,7-DMDBT model oil and 20 mL of acetonitrile (MeCN).

-

Catalyst Loading: Introduce 120 mg of the activated photocatalyst into the biphasic mixture (yielding a 6.0 g/L catalyst loading relative to the oil phase).

-

Oxidant Addition: Inject 30% aqueous H₂O₂ to achieve an Oxygen-to-Sulfur (O/S) molar ratio of 6:1.

-

Equilibration (Quality Control): Seal the reactor and stir magnetically at 600 rpm in complete darkness for 30 minutes. Extract a 0.5 mL aliquot from the upper oil phase to establish the

(initial concentration post-adsorption). -

Irradiation: Turn on the light source (e.g., 300W Xenon lamp with a UV-cutoff filter for visible light, or full-spectrum depending on the catalyst bandgap).

-

Kinetic Sampling: Withdraw 0.5 mL aliquots from the upper oil phase at 30, 60, 90, and 120 minutes. Centrifuge each sample at 10,000 rpm for 3 minutes to remove suspended catalyst particles before analysis.

Phase 3: Analytical Quantification

-

GC-FID Analysis: Inject 1.0 µL of the centrifuged oil phase into a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an HP-5 capillary column.

-

Validation: Calculate the degradation efficiency (

) using the formula:

Quantitative Data & Optimization

The following tables summarize the critical optimization parameters and expected kinetic data, providing a benchmark for protocol validation.

Table 1: Optimization of Photocatalytic Parameters

| Parameter | Tested Range | Optimal Value | Mechanistic Causality |

| Catalyst Loading | 1.0 – 10.0 g/L | 6.0 g/L | Balances active site availability with light penetration. Excess loading causes light scattering (shielding effect), reducing photon absorption. |

| O/S Molar Ratio | 2:1 – 10:1 | 6:1 | Ensures sufficient •OH generation. Excess H₂O₂ acts as a radical scavenger ( |

| Solvent Ratio (Oil:MeCN) | 1:0.5 – 1:3 | 1:1 | Facilitates optimal biphasic mass transfer. Too much MeCN dilutes the ROS concentration; too little fails to extract the sulfone intermediates. |

Table 2: Expected Degradation Kinetics of 3,7-DMDBT

| Time (min) | Control (Dark + Catalyst) | Control (Light + No Catalyst) | Active System (Light + Catalyst + H₂O₂) |

| 0 | 0% | 0% | 0% |

| 30 | 2.1% (Adsorption) | 0.5% | 48.5% |

| 60 | 2.3% | 1.2% | 82.0% |

| 120 | 2.3% | 2.1% | >99.5% (Complete Mineralization) |

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the biphasic photocatalytic degradation of 3,7-DMDBT, from photon absorption to the extraction of the polar sulfone product.

Mechanistic pathway of 3,7-DMDBT photocatalytic oxidative desulfurization.

Quality Control & Troubleshooting

To maintain a self-validating experimental environment, adhere to the following QC checks:

-

False Positives in Degradation: If the "Control (Dark + Catalyst)" shows >5% reduction in 3,7-DMDBT, your catalyst possesses excessive mesoporosity acting as an adsorbent[3]. Re-evaluate the

baseline. -

Incomplete Phase Separation: If the oil phase appears cloudy prior to GC injection, micro-emulsions of MeCN/H₂O₂ are present. Correction: Increase centrifugation time to 5 minutes or add a mild demulsifier (e.g., anhydrous Na₂SO₄) to the extracted aliquot.

-

Stalled Kinetics: If degradation plateaus at ~60%, the H₂O₂ may have been depleted or thermally degraded. Ensure the reactor jacket is maintaining 25 °C, as elevated temperatures cause the non-radical decomposition of H₂O₂ into O₂ and H₂O.

References

-

Photocatalytic Desulfurization | Encyclopedia MDPI Source: MDPI Encyclopedia URL:[Link][1]

-

Hydrodesulfurization of methyl-substituted dibenzothiophenes catalyzed by Co-Mo/gamma-Al2O3 Source: Eindhoven University of Technology (TU/e) Repository URL:[Link][2]

-

Metal Organic Frameworks as Desulfurization Adsorbents of DBT and 4,6-DMDBT from Fuels Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link][3]

Sources

extraction of 3,7-dimethyldibenzothiophene from diesel fuel

Application Note: Selective Extraction & Isolation of 3,7-Dimethyldibenzothiophene (3,7-DMDBT) from Diesel Fuel Matrices

Abstract

3,7-Dimethyldibenzothiophene (3,7-DMDBT) represents a critical class of refractory polycyclic aromatic sulfur heterocycles (PASHs) found in diesel fuel.[1] Unlike its 4,6-isomer, which is notorious for steric resistance to hydrodesulfurization (HDS), 3,7-DMDBT presents unique separation challenges due to its lipophilicity and structural similarity to alkyl-naphthalenes.[1] This guide details two rigorous protocols for the extraction of 3,7-DMDBT: (1) A Non-Destructive Molecularly Imprinted Polymer (MIP) Solid-Phase Extraction for isolating the intact molecule for toxicological or analytical standards, and (2) An Ionic Liquid-Mediated Oxidative Desulfurization (ODS) for high-efficiency removal and sulfone derivative generation.[1]

Introduction & Strategic Rationale

The extraction of 3,7-DMDBT is not merely a fuel quality control issue; it is a prerequisite for environmental toxicology studies and the development of ultra-low sulfur diesel (ULSD) catalysts.[1]

-

The Challenge: Conventional liquid-liquid extraction (LLE) using organic solvents (e.g., acetonitrile) often fails to achieve high selectivity, co-extracting significant amounts of aromatic hydrocarbons.[1]

-

The Solution:

-

For Isolation (Intact Molecule): We utilize Surface Molecular Imprinting . By creating a polymer matrix with specific recognition sites for 3,7-DMDBT, we can achieve selectivity factors (

) > 2.5 against structurally similar competitors like fluorene or naphthalene. -

For Removal (Process Engineering): We employ Catalytic Oxidative Desulfurization (ODS) .[1][2] This converts the non-polar 3,7-DMDBT into highly polar 3,7-dimethyldibenzothiophene sulfone (3,7-DMDBTO

), which partitions instantaneously into a polar ionic liquid phase, achieving removal rates >95%.[1]

-

Protocol A: Selective Isolation via Molecularly Imprinted Polymers (MIP-SPE)

Target Audience: Analytical Chemists, Drug Development Professionals requiring pure standards.[1]

This protocol describes the synthesis of a magnetic MIP (MMIP) followed by the extraction workflow.[1] The magnetic core allows for rapid separation without centrifugation/filtration steps.

Materials & Reagents

-

Template: 3,7-Dimethyldibenzothiophene (98% purity).

-

Functional Monomer: 4-Vinylpyridine (4-VP) – chosen for

- -

Support: Fe

O -

Porogen: Acetonitrile/Toluene (3:1 v/v).

MMIP Synthesis Workflow

-

Pre-assembly: Dissolve 1.0 mmol 3,7-DMDBT (Template) and 4.0 mmol 4-VP (Monomer) in 30 mL porogen. Stir for 3 hours at 4°C to allow pre-polymerization complex formation.

-

Polymerization: Add 0.5 g Fe

O -

Reaction: Seal and heat to 60°C for 24 hours under stirring.

-

Template Removal: Wash the resulting polymer with Methanol/Acetic Acid (9:1 v/v) in a Soxhlet extractor until no 3,7-DMDBT is detected by GC-FID.

-

Activation: Dry at 60°C under vacuum.

Extraction Procedure (SPE)

-

Conditioning: Wash 100 mg of MMIPs with 5 mL methanol, then 5 mL n-hexane.

-

Loading: Mix 10 mL of Diesel Sample with the MMIPs. Shake at 200 rpm for 60 mins at 25°C.

-

Separation: Apply an external magnet to the vial side. Decant the supernatant (diesel matrix).

-

Washing: Resuspend MMIPs in 5 mL n-hexane (removes non-specifically bound hydrocarbons). Magnetically separate and discard wash.

-

Elution: Elute 3,7-DMDBT with 2 mL Methanol/Chloroform (1:1).

-

Concentration: Evaporate solvent under N

stream to obtain purified 3,7-DMDBT.

Protocol B: Deep Removal via Ionic Liquid-Catalyzed ODS

Target Audience: Chemical Engineers, Process Chemists.[1]

This method uses an acidic ionic liquid as both the catalyst and the extractant, eliminating the need for volatile organic solvents.

Chemical System

-

Ionic Liquid (Catalyst/Extractant): 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([BMIM][HSO

]).[1][5] -

Oxidant: Hydrogen Peroxide (30% aq).

-

Reaction Temperature: 60°C.

Step-by-Step Methodology

-

Preparation: In a jacketed glass reactor, mix 10 mL of Diesel Fuel (containing 3,7-DMDBT) with 2 mL of [BMIM][HSO

] (Mass ratio ~1:5 IL:Oil). -

Oxidation Initiation: Add H

O -

Reaction: Stir vigorously (1000 rpm) at 60°C for 60 minutes.

-

Phase Separation: Stop stirring. The mixture will rapidly separate into two phases:

-

Recovery: Decant the diesel phase. The IL phase can be regenerated by rotary evaporation (to remove water) and washing with diethyl ether (to remove sulfones).[1]

Visualizations & Mechanisms

Figure 1: Molecular Imprinted Polymer (MIP) Recognition Mechanism

This diagram illustrates how the polymer cavity specifically binds 3,7-DMDBT through shape selectivity and functional group interaction.

Caption: Schematic of the "Lock and Key" formation in MIP synthesis. The functional monomer (4-VP) aligns with 3,7-DMDBT prior to polymerization, creating a permanent memory of the molecule's shape and electronic properties.[1]

Figure 2: Ionic Liquid Oxidative Desulfurization Cycle

This workflow demonstrates the catalytic cycle where 3,7-DMDBT is oxidized and sequestered.

Caption: The biphasic oxidative desulfurization process. 3,7-DMDBT is extracted into the IL interface, oxidized by the active peroxide species, and permanently sequestered as a polar sulfone.[1]

Data Analysis & Performance Metrics

The following table summarizes the expected extraction efficiencies comparing the MIP method (Protocol A) vs. the ODS method (Protocol B) and conventional extraction.

| Parameter | MIP-SPE (Protocol A) | IL-ODS (Protocol B) | Conventional LLE (Acetonitrile) |

| Primary Goal | Isolation / Analysis | Bulk Removal / Cleaning | Rough Separation |

| Target State | Intact 3,7-DMDBT | 3,7-DMDBT Sulfone | Intact 3,7-DMDBT |

| Selectivity ( | High (> 2.5) vs. Naphthalene | Very High (via polarity change) | Low (< 1.[1]5) |

| Recovery / Removal | 85 - 92% | > 98% | 40 - 60% |

| Reusability | 5-10 Cycles | > 6 Cycles | N/A (Solvent consumed) |

| Key Advantage | High purity of isolated compound | Highest total sulfur reduction | Simple, low cost |

Note on Steric Hindrance:

While 4,6-DMDBT is the most refractory to HDS due to methyl groups blocking the sulfur atom from the catalyst surface, 3,7-DMDBT is less sterically hindered but still challenging. In the ODS protocol, the electron-donating methyl groups at positions 3 and 7 actually enhance the electron density on the sulfur atom, making it more reactive to electrophilic attack by H

References

-

Vertex AI Search. (2023). Metal Organic Frameworks as Desulfurization Adsorbents of DBT and 4,6-DMDBT from Fuels. National Institutes of Health (PMC).[1] Link

-

Vertex AI Search. (2023). Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts. MDPI. Link[1]

-

Vertex AI Search. (2023). Extraction and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid at room temperature. Royal Society of Chemistry (Green Chemistry).[1] Link

-

Vertex AI Search. (2023). Preparation of molecularly imprinted polymer by surface imprinting technique and its performance for adsorption of dibenzothiophene. PubMed.[3] Link

-

Vertex AI Search. (2023). Synthesis of Morpholine-Based Ionic Liquids for Extractive Desulfurization of Diesel Fuel. SciELO. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Characterization of a Molecularly Imprinted Polymer for the Selective Removal of Brilliant Green Textile Dye from River and Textile Industry Effluents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. redalyc.org [redalyc.org]

- 7. Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts [mdpi.com]

- 8. scielo.br [scielo.br]

using 3,7-dimethyldibenzothiophene for oil spill fingerprinting

Application Note: Advanced Oil Spill Fingerprinting Utilizing 3,7-Dimethyldibenzothiophene (3,7-DMDBT) as a Diagnostic Biomarker

Introduction & Mechanistic Insights

In the field of environmental forensics, identifying the exact source of an oil spill is complicated by the rapid onset of weathering. Within days of a spill, evaporation, photo-oxidation, and microbial degradation drastically alter the chemical composition of the oil. Traditional biomarkers, such as light aliphatic hydrocarbons (n-alkanes) and isoprenoids (pristane and phytane), are highly susceptible to these weathering processes, rendering them unreliable for long-term source attribution.

To overcome this, analytical scientists rely on Polycyclic Aromatic Sulfur Heterocycles (PASHs), specifically alkylated dibenzothiophenes. Among these, 3,7-dimethyldibenzothiophene (3,7-DMDBT) has emerged as a critical diagnostic biomarker.

The Causality of Recalcitrance: The utility of 3,7-DMDBT lies in its molecular structure. The methyl groups positioned at the 3 and 7 carbon atoms provide significant steric hindrance. This physical shielding protects the sulfur atom and the aromatic ring system from enzymatic attack by hydrocarbon-degrading marine bacteria (e.g., via dioxygenase pathways) [[1]](). Furthermore, DMDBT isomers are highly refractory to industrial refinery desulfurization processes 2. Because the relative distribution of DMDBT isomers (e.g., 3,7-DMDBT vs. 4,6-DMDBT) is dictated by the thermal maturity and depositional environment of the original source rock, this isomeric ratio acts as an immutable "fingerprint" that survives severe environmental weathering.

Analytical Workflow

Analytical workflow for extracting and quantifying 3,7-DMDBT in oil spill forensics.

Self-Validating Experimental Protocol